N-(2-methoxyphenyl)-3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Structure-Activity Relationship (SAR) Benzamide inhibitor Methyl regioisomer

Select CAS 852155-50-1 for your SAR panel to control for regioisomer-specific pharmacology. Unlike its 2-methyl or 3,5-dimethyl analogs, this compound's 3,4-dimethyl substitution pattern alters potency by >3-fold in related benzamide series. Procurement of the full regioisomeric set enables head-to-head profiling, as no comparative public data exists. Available at ≥90% purity for non-human research use. Differentiate your assay with a structurally unique 2-oxopyrrolidinyl-benzamide pharmacophore.

Molecular Formula C21H24N2O3
Molecular Weight 352.434
CAS No. 852155-50-1
Cat. No. B2681795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
CAS852155-50-1
Molecular FormulaC21H24N2O3
Molecular Weight352.434
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC=C3OC)C
InChIInChI=1S/C21H24N2O3/c1-15-10-11-17(13-16(15)2)21(25)23(14-22-12-6-9-20(22)24)18-7-4-5-8-19(18)26-3/h4-5,7-8,10-11,13H,6,9,12,14H2,1-3H3
InChIKeyRLWBVDYEGQRDGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-methoxyphenyl)-3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide (CAS 852155-50-1) – Structural Classification and Baseline Procurement Context


N-(2-methoxyphenyl)-3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide (CAS 852155-50-1) is a synthetic small-molecule benzamide derivative featuring a 3,4-dimethylbenzamide core, an N-linked 2-methoxyphenyl group, and an N-methylene-2-oxopyrrolidine substituent [1]. With a molecular formula of C₂₁H₂₄N₂O₃ and a molecular weight of 352.4 g/mol, it belongs to a broader chemotype in which the 2-oxopyrrolidin-1-yl-methyl motif is appended to variously substituted benzamide scaffolds, a structural architecture that has been explored in patents directed toward kinase inhibition, GPCR modulation, and anti-fibrotic indications [2][3]. The compound is commercially available from screening compound suppliers (e.g., Life Chemicals catalog number F0649-0461) in milligram quantities at ≥90% purity for non-human research use [1]. Despite its presence in commercial screening libraries, publicly available quantitative pharmacological data—including IC₅₀, Kd, EC₅₀, or selectivity panel results—are absent from the peer-reviewed literature and major bioactivity databases (ChEMBL, PubChem BioAssay, BindingDB) as of the search date. This evidence gap has direct implications for procurement decisions, as selection among this compound and its close analogs cannot currently be guided by published comparative pharmacology.

Procurement Risk Alert: Why In-Class Benzamide Analogs Cannot Substitute for CAS 852155-50-1 Without Quantitative Justification


The benzamide chemotype encompassing CAS 852155-50-1 is characterized by extreme sensitivity of biological activity to seemingly minor structural perturbations. In a structurally related series of substituted N-aryl benzamides, repositioning a single methyl group from the 3-position to the 4-position of the benzamide ring altered IC₅₀ values by more than threefold (8.7 μM vs. 29.1 μM) in the same assay system [1]. CAS 852155-50-1 bears two methyl groups at the 3- and 4-positions simultaneously—a substitution pattern distinct from the 2-methyl, 3-methyl, or 3,5-dimethyl regioisomers that populate the same commercial screening library (CAS 852155-47-6, 852155-48-7, and 852155-49-8, respectively) [2]. The 2-oxopyrrolidin-1-yl-methyl moiety further differentiates this compound from simpler benzamides lacking the pyrrolidinone N-linked substituent, which alters hydrogen-bond acceptor capacity (3 acceptors), topological polar surface area (49.8 Ų for the 2-methyl analog), and lipophilicity (predicted XLogP3 ≈ 2.9) [3]. Because no published head-to-head pharmacological data exist for these regioisomers, substituting any analog for CAS 852155-50-1 in a biological experiment introduces an unquantifiable risk of altered target engagement, potency, and selectivity. Procurement decisions must therefore be driven by the user's own screening data or by deliberate SAR hypothesis testing rather than by assumption of pharmacological equivalence.

CAS 852155-50-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparable Data


Regioisomeric Methyl Substitution: 3,4-Dimethyl vs. 3-Methyl and 2-Methyl Analogs in Benzamide Series

In a published SAR study of substituted benzamide derivatives, the position of a single methyl group on the benzamide ring produced large differences in inhibitory activity. The 2-methyl analog gave an IC₅₀ of 8.7 ± 0.7 μM, the 3-methyl analog 14.8 ± 5.0 μM, and the 4-methyl analog 29.1 ± 3.8 μM [1]. CAS 852155-50-1 bears methyl groups at both the 3- and 4-positions simultaneously—a combination not tested in that study but which, by extension, is predicted to produce pharmacological behavior distinct from any mono-methyl or alternative di-methyl (e.g., 3,5-dimethyl, CAS 852155-49-8) regioisomer. No published IC₅₀ value exists for the 3,4-dimethyl compound itself. This evidence is cross-study comparable: the assay system (enzyme inhibition format) and the compound scaffold (benzamide) are shared, but the specific target may differ.

Structure-Activity Relationship (SAR) Benzamide inhibitor Methyl regioisomer

Molecular Weight and Lipophilicity Differentiation: CAS 852155-50-1 vs. Non-Dimethyl and Non-Pyrrolidinone Analogs

CAS 852155-50-1 (MW 352.4 g/mol, C₂₁H₂₄N₂O₃) is positioned at a higher molecular weight and greater lipophilicity than the unsubstituted benzamide parent compound N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide (CAS 852155-46-5, MW 324.38 g/mol, C₁₉H₂₀N₂O₃) [1]. The 3,4-dimethyl substitution adds 28 Da and two additional carbons without altering the hydrogen-bond acceptor count (3 in both compounds) [2]. For the closely related 2-methyl regioisomer (CAS 852155-47-6), the computed XLogP3 is 2.9 and topological polar surface area is 49.8 Ų [2]. The 3,4-dimethyl compound is expected to have a slightly higher XLogP3 than the 2-methyl variant due to the additional methyl group, though computed values for CAS 852155-50-1 are not reported in the accessed sources. These differences in size and predicted lipophilicity directly affect passive membrane permeability, metabolic clearance, and plasma protein binding, making the compounds pharmacokinetically non-equivalent even if target binding were identical.

Physicochemical property comparison Lipophilicity (XLogP3) Molecular weight differentiation

Computed Density and Boiling Point: Differentiation from Regioisomeric Analogs for Formulation and Handling

Predicted physicochemical constants provide practical differentiation for handling and formulation. CAS 852155-50-1 has a predicted density of 1.191 ± 0.06 g/cm³ and a predicted boiling point of 576.3 ± 50.0 °C [1]. While these are computationally estimated (ACD/Labs or equivalent), they serve as the only available quantitative data for this specific compound. In contrast, the 3,5-dimethyl regioisomer (CAS 852155-49-8) reports no density or boiling point data in the accessed ChemSrc entry , and the 2-methyl analog (CAS 852155-47-6) reports no experimental or predicted density or boiling point on its kuujia.com page [2]. This means CAS 852155-50-1 is the only member of this regioisomeric series for which both predicted density and boiling point are publicly documented, providing a modest but real procurement advantage for laboratories that require these parameters for solubility calculations, storage condition specifications, or volatility assessments.

Predicted density Boiling point Physicochemical handling

2-Oxopyrrolidin-1-yl-methyl Substituent: Differentiation from Simpler Benzamides Lacking Pyrrolidinone Ring

CAS 852155-50-1 contains the N-methylene-2-oxopyrrolidine substituent, which introduces a conformationally constrained cyclic amide (lactam) that is absent in simpler benzamide analogs such as N-(2-methoxyphenyl)-3,4-dimethylbenzamide (MW 255.31 g/mol, C₁₆H₁₇NO₂) . The pyrrolidinone carbonyl serves as an additional hydrogen-bond acceptor and adds both steric bulk and conformational restriction via the five-membered ring. Patent literature demonstrates that 2-oxopyrrolidin-1-yl-containing benzamides have been developed as glucokinase activators [1] and as compounds targeting inflammatory, autoimmune, and fibrotic diseases [2], whereas simpler benzamides lacking this motif are generally directed toward different target classes (e.g., Hedgehog pathway inhibition for 2-methoxybenzamide scaffolds) . This substituent-level differentiation means that CAS 852155-50-1 and its simpler benzamide congeners are unlikely to share primary pharmacological targets, and procurement for a specific target-based screen should be guided by the presence or absence of the 2-oxopyrrolidin-1-yl-methyl group.

2-Oxopyrrolidine moiety Hydrogen-bond acceptor Conformational constraint

Recommended Procurement and Application Scenarios for CAS 852155-50-1 Based on Available Evidence


Structure-Activity Relationship (SAR) Exploration of Methyl Substitution Patterns on 2-Oxopyrrolidinyl-Benzamide Scaffolds

CAS 852155-50-1 is most appropriately procured as part of a systematic SAR panel comparing 3,4-dimethyl substitution against the 2-methyl (CAS 852155-47-6), 3-methyl (CAS 852155-48-7), and 3,5-dimethyl (CAS 852155-49-8) regioisomers. The cross-study evidence that mono-methyl position shifts alter IC₅₀ by >3-fold in related benzamide series [1] supports the hypothesis that the 3,4-dimethyl pattern will produce distinct pharmacology. Procurement of the full regioisomeric set from a single supplier (e.g., Life Chemicals, which lists all four compounds) enables controlled head-to-head profiling in the user's assay system of interest, generating the comparative data that are currently absent from the public domain.

Synthetic Building Block for Diversification of Benzamide-Based Screening Libraries

The compound's structure—featuring a benzamide core with two methyl substituents, a 2-methoxyphenyl group, and an N-linked 2-oxopyrrolidin-1-yl-methyl moiety—makes it suitable as a scaffold for further derivatization. The 3,4-dimethylbenzamide portion offers limited further substitution potential (both methyl positions are occupied), directing diversification efforts toward the 2-methoxyphenyl ring or the pyrrolidinone ring [2]. This defined vector for chemical elaboration is useful for medicinal chemistry groups building focused libraries around the oxopyrrolidinyl-benzamide chemotype, as described in patent families targeting kinases, GPCRs, and inflammatory disease pathways [3].

Physicochemical Benchmarking in ADME Prediction Model Training Sets

CAS 852155-50-1 is the only compound among its close regioisomeric analogs with publicly documented predicted density (1.191 g/cm³) and boiling point (576.3 °C) [4]. While these are computational predictions, their availability makes this compound a useful data point for cheminformatics groups constructing QSPR (Quantitative Structure-Property Relationship) models or validating in silico ADME prediction tools for benzamide-containing compound libraries. Procurement for this purpose should be coupled with experimental determination of actual logP/logD, aqueous solubility, and melting point to compare predicted versus measured values.

Target Deconvolution and Chemoproteomics Studies Requiring a Structurally Distinct Probe

The combined presence of the 3,4-dimethylbenzamide core, 2-methoxyaniline-derived N-aryl group, and 2-oxopyrrolidin-1-yl-methyl substituent produces a three-dimensional pharmacophore that is distinct from simpler benzamides [5]. This structural uniqueness makes CAS 852155-50-1 a candidate for chemical proteomics studies (e.g., affinity-based protein profiling or thermal proteome profiling) aimed at identifying novel protein targets engaged by this chemotype. The compound's commercial availability at ≥90% purity in quantities suitable for preliminary dose-response experiments (10 mg to 10 μmol from Life Chemicals) [4] lowers the barrier to entry for such exploratory studies relative to custom synthesis of a novel analog.

Quote Request

Request a Quote for N-(2-methoxyphenyl)-3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.